molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B598975
CAS No.: 151831-21-9
M. Wt: 176.175
InChI Key: COIDYSXDRKQDJA-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the second carbon of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3-aminopyrazole with β-dicarbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl ester group at the second position of the pyrazole ring can enhance its solubility and facilitate its interaction with biological targets .

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIDYSXDRKQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653287
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151831-21-9
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exert its anti-HBV effect? What is the role of La protein?

A1: Research indicates that HBSC11 interacts with the human La protein. [] While the exact mechanism remains under investigation, this interaction appears to disrupt the normal function of La protein within the HBV life cycle, ultimately leading to a reduction in HBV viral markers. [] This suggests that La protein plays a crucial role in HBV replication and that targeting this interaction could be a viable strategy for developing novel anti-HBV therapies.

Q2: The study mentions a derivative of HBSC11, compound 5a, exhibiting promising anti-HBV activity. What structural modifications differentiate compound 5a from the parent molecule, and how do these modifications contribute to its enhanced activity?

A2: While the specific structural modifications of compound 5a are not fully detailed in the provided abstract [], it mentions that the methyl group of HBSC11 was substituted with various groups. Further investigation into the full publication would be needed to elucidate the exact structure of compound 5a. Understanding the structure-activity relationship is crucial, as modifications can impact the molecule's binding affinity to La protein, cellular permeability, and overall efficacy.

Q3: What preclinical data supports the potential of compound 5a as an anti-HBV therapeutic?

A3: The research highlights promising preclinical results for compound 5a. In a mouse model, it demonstrated significant inhibition of HBV DNA (98.9%), HBsAg (57.4%), and HBeAg (46.4%) compared to a control group. [] These findings suggest that compound 5a can effectively suppress HBV replication and viral protein production in vivo. Further research, including toxicity profiling and investigation of potential resistance mechanisms, is necessary to determine its suitability for clinical development.

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